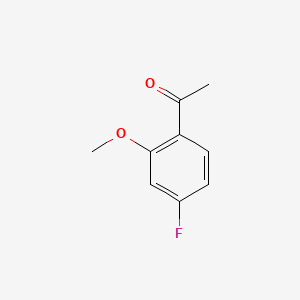

1-(4-fluoro-2-methoxyphenyl)ethanone

Descripción

Overview of Acetophenone (B1666503) Derivatives in Chemical Synthesis

Acetophenone and its derivatives are a versatile class of aromatic ketones that serve as fundamental building blocks in organic synthesis. google.comnist.gov The carbonyl group of acetophenones is a reactive site for a wide array of chemical transformations, including nucleophilic additions, condensations, and reductions. These compounds are common precursors for the synthesis of a diverse range of more complex molecules, such as chalcones, flavonoids, and various heterocyclic systems. orgsyn.org The synthetic utility of acetophenone derivatives is further underscored by their role as key intermediates in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. ontosight.ai

Rationale for In-depth Study of 1-(4-fluoro-2-methoxyphenyl)ethanone

The focused investigation of this compound is driven by the convergence of the advantageous properties of both the fluoro and methoxy-substituted acetophenone frameworks. The presence of the fluorine atom is anticipated to modulate the electronic properties of the aromatic ring and influence its reactivity. The methoxy (B1213986) group, also an important functional group in many biologically active molecules, further diversifies the chemical space of this compound. As a result, this compound is a valuable intermediate for the synthesis of more complex molecules with potential applications in medicinal chemistry and other areas of chemical research. Its structural features make it a suitable starting material for the construction of novel compounds with tailored electronic and steric properties.

Physicochemical Properties of this compound

The physical and chemical characteristics of this compound are foundational to its application in chemical synthesis.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 51788-80-8 |

| Molecular Formula | C9H9FO2 |

| Molecular Weight | 168.17 g/mol |

| SMILES | CC(=O)C1=C(C=C(C=C1)F)OC |

| InChI Key | YOXBPWVWNQROBJ-UHFFFAOYSA-N |

Physical Properties

| Property | Value |

| Appearance | Colorless to white to yellow to brown solid |

| Melting Point | 50-53 °C |

| Boiling Point | 80-85 °C at 0.1 mmHg |

| Solubility | Information not widely available |

Synthesis and Characterization

The primary route for the synthesis of this compound is through the Friedel-Crafts acylation of 3-fluoroanisole (B32098). This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the aromatic ring. A common procedure involves reacting 3-fluoroanisole with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is typically carried out in an inert solvent.

A patented method for a similar compound, 2-fluoro-4-methoxyacetophenone, involves the following steps:

Dissolving m-fluoroanisole in dichloroethane and cooling the mixture.

Adding aluminum trichloride, followed by the dropwise addition of acetyl chloride while maintaining a low temperature.

After an incubation period, the reaction mixture is poured into ice water.

The organic layer is separated, washed, and concentrated under reduced pressure.

The crude product is then recrystallized from a suitable solvent, such as methanol (B129727), to yield the final product. google.com

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance):

¹H NMR (400 MHz, CDCl₃): δ 7.89 (dd, J = 8.8, 8.8 Hz, 1H), 6.70 (dd, J = 8.8, 2.0 Hz, 1H), 6.62 (dd, 13.2, 2.0 Hz, 1H), 3.86 (s, 3H), 2.60 (d, J = 5.0 Hz, 3H).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

¹³C NMR data for this specific compound has been reported in scientific literature, confirming the carbon framework of the molecule.

IR (Infrared) Spectroscopy and Mass Spectrometry (MS):

While specific IR and MS data for this compound are not readily available in the public domain, analogous compounds exhibit characteristic carbonyl stretching frequencies in their IR spectra and molecular ion peaks corresponding to their molecular weights in their mass spectra. nist.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-fluoro-2-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOXBPWVWNQROBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30199714 | |

| Record name | 4-Fluoro-2-methoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51788-80-8 | |

| Record name | 1-(4-Fluoro-2-methoxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51788-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-methoxyacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051788808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoro-2-methoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Fluoro-2'-methoxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 1 4 Fluoro 2 Methoxyphenyl Ethanone

Established Synthetic Routes

The formation of 1-(4-fluoro-2-methoxyphenyl)ethanone is predominantly achieved through Friedel-Crafts acylation, a robust method for attaching an acyl group to an aromatic ring. sigmaaldrich.comnih.govyoutube.comchemguide.co.uk Alternative strategies, including copper-mediated reactions, are also being explored.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation, discovered by Charles Friedel and James Mason Crafts in 1877, stands as a fundamental reaction in organic synthesis for producing aryl ketones. sigmaaldrich.comyoutube.comtamu.edumasterorganicchemistry.com The reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst. sigmaaldrich.comnih.govmasterorganicchemistry.com This electrophilic aromatic substitution reaction is highly efficient for creating carbon-carbon bonds with an aromatic substrate. masterorganicchemistry.com

The primary Friedel-Crafts route to this compound involves the reaction of 3-fluoroanisole (B32098) (also known as 1-fluoro-3-methoxybenzene) with acetyl chloride. In this reaction, the acetyl group (CH₃CO-) is introduced onto the 3-fluoroanisole ring. The existing methoxy (B1213986) (-OCH₃) and fluoro (-F) substituents on the aromatic ring direct the position of the incoming acetyl group. Both the methoxy and fluoro groups are ortho-, para-directors. The methoxy group is a strong activating group, meaning it increases the rate of electrophilic aromatic substitution and directs incoming electrophiles to the positions ortho and para to it. The fluoro group is a deactivating group but also directs ortho-, para-. The stronger activating methoxy group primarily governs the regioselectivity, leading to the substitution at the position ortho to the methoxy group and para to the fluoro group, yielding the desired this compound product.

Lewis acid catalysts are essential for the Friedel-Crafts acylation to proceed. tamu.eduresearchgate.net Aluminum trichloride (AlCl₃) is a commonly used and potent Lewis acid for this purpose. youtube.commasterorganicchemistry.comvedantu.comquora.com Its primary role is to activate the acylating agent, acetyl chloride. The aluminum trichloride coordinates with the chlorine atom of the acetyl chloride, which polarizes the carbon-chlorine bond. sigmaaldrich.commasterorganicchemistry.com This polarization facilitates the formation of a highly reactive electrophile known as the acylium ion (CH₃CO⁺). sigmaaldrich.comyoutube.comresearchgate.netvedantu.com

The resonance-stabilized acylium ion is then attacked by the electron-rich aromatic ring of 3-fluoroanisole. sigmaaldrich.comyoutube.com This step, the electrophilic aromatic substitution, is typically the rate-determining step of the reaction. youtube.com A stoichiometric amount of the Lewis acid is often required because both the starting material (due to the Lewis basic oxygen of the methoxy group) and the resulting aryl ketone product can form complexes with the catalyst, rendering it inactive. stackexchange.comorganic-chemistry.org The product complex must be hydrolyzed during workup to liberate the final ketone.

| Catalyst Type | Example | Function |

|---|---|---|

| Strong Lewis Acid | Aluminum Trichloride (AlCl₃) | Generates acylium ion electrophile from acyl halide. sigmaaldrich.comyoutube.comvedantu.com |

| Milder Lewis Acid | Zinc Chloride (ZnCl₂), Iron(III) Chloride (FeCl₃) | Used for activated aromatic systems to prevent side reactions like demethylation. tamu.edustackexchange.com |

| Solid Acid Catalyst | Zeolites (e.g., Mordenite) | Offers advantages in catalyst recovery and reusability, promoting greener synthesis. researchgate.netscirp.org |

The success of the Friedel-Crafts acylation is highly dependent on carefully controlled reaction conditions to maximize the yield of the desired product and minimize byproducts. Key parameters include the choice of solvent, reaction temperature, catalyst loading, and reaction time.

Solvent : The choice of solvent is crucial. Non-polar solvents like dichloromethane or 1,2-dichloroethane are often used. youtube.com In some cases, using an excess of the aromatic substrate itself can serve as the solvent. google.com

Temperature : The reaction temperature must be controlled to prevent side reactions. While some acylations can be performed at room temperature, others may require cooling to 0°C or below to control the reaction's exothermicity and improve selectivity. google.com

Catalyst Loading : As mentioned, a stoichiometric amount of AlCl₃ is often necessary. However, for highly activated substrates, catalytic amounts of milder Lewis acids may suffice. Research into reusable solid acid catalysts like zeolites aims to reduce the large amounts of catalyst waste associated with traditional methods. scirp.org

Reaction Time : The reaction is typically monitored until the starting material is consumed, which can range from a few hours to overnight, depending on the reactivity of the substrate and the specific conditions employed. researchgate.netgoogle.com

Optimization studies, often employing methodologies like Response Surface Methodology (RSM), can be used to systematically investigate the interplay of these variables to find the ideal conditions for yield and purity. nih.gov

| Parameter | Typical Conditions | Impact on Reaction |

|---|---|---|

| Temperature | 0°C to Room Temperature | Controls reaction rate and minimizes side products. |

| Solvent | Dichloromethane, 1,2-Dichloroethane | Solubilizes reactants and intermediates. |

| Catalyst Loading | Stoichiometric (e.g., AlCl₃) or Catalytic | Drives the formation of the electrophile. |

| Reaction Time | 2 - 24 hours | Ensures complete conversion of starting material. researchgate.net |

Copper-Mediated Cross-Coupling Reactions

Modern synthetic chemistry has seen the rise of transition-metal-catalyzed cross-coupling reactions as powerful tools for forming C-C and C-heteroatom bonds. acs.org Copper-mediated or -catalyzed reactions represent a valuable and often more economical alternative to palladium-based systems. acs.orgrsc.org For the synthesis of aryl ketones, copper catalysis can be employed in several ways. One potential pathway involves the coupling of an organometallic reagent derived from a fluorinated methoxybenzene with an acetylating agent.

While the classical Ullmann condensation, a copper-promoted reaction, has been known for over a century for C-N and C-O bond formation, its application has been expanded with the development of new ligands. acs.org These advancements allow for milder reaction conditions and a broader substrate scope. acs.org Copper-catalyzed methods can tolerate a variety of functional groups, making them attractive for the synthesis of complex molecules. acs.org For instance, copper-catalyzed systems have been developed for the α-arylation of ketones and the direct coupling of aryl halides with various nucleophiles, showcasing the versatility of copper in modern organic synthesis. acs.orgresearchgate.net

Nitration of Fluorinated Acetophenone (B1666503) Derivatives

The introduction of a nitro group onto an aromatic ring is a common electrophilic aromatic substitution. While not a direct synthesis of this compound, the nitration of a related fluorinated acetophenone can be a key step in a multi-step synthesis of derivatives. For example, the nitration of N-(4-fluoro-2-methoxyphenyl)acetamide, a protected aniline (B41778), is a known transformation. google.com In this process, the acetamide is treated with a nitrating agent, such as fuming nitric acid in sulfuric acid, typically at low temperatures (e.g., 0-5°C), to introduce a nitro group onto the aromatic ring. google.com The resulting N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide can then be further modified. The nitro group can be reduced to an amine, which can then be used in subsequent reactions to build more complex molecular architectures. This highlights how nitration can be a strategic step in the synthesis of substituted anilines and other functionalized aromatic compounds derived from a fluorinated acetophenone backbone. google.com

Regioselectivity considerations

The synthesis of this compound, typically achieved through the Friedel-Crafts acylation of 3-fluoroanisole, presents a significant challenge in controlling regioselectivity. The substitution pattern on the aromatic ring is dictated by the electronic effects of the existing methoxy (-OCH3) and fluorine (-F) substituents.

The methoxy group is a strong activating group and an ortho-, para- director due to its ability to donate electron density to the aromatic ring through resonance. alexandonian.com Conversely, the fluorine atom is a deactivating group due to its inductive electron-withdrawing effect, yet it also acts as an ortho-, para- director because of resonance effects where its lone pairs can stabilize the carbocation intermediate (arenium ion). alexandonian.com

When both groups are present on the ring as in 3-fluoroanisole, their directing effects are combined. The methoxy group at position 1 strongly directs incoming electrophiles to the ortho (position 2) and para (position 4) positions. The fluorine at position 3 directs to its ortho (positions 2 and 4) and para (position 6) positions. The positions are numbered relative to the methoxy group for clarity.

The observed major product, this compound, results from acylation at the 2-position, which is ortho to the methoxy group and ortho to the fluorine atom. The formation of this specific regioisomer is favored due to the powerful activating and directing influence of the methoxy group, which stabilizes the transition state for substitution at the ortho and para positions. alexandonian.com Theoretical studies using density functional theory (DFT) can rationalize and predict the positional selectivity in Friedel-Crafts reactions by calculating local nucleophilicity indices, known as Parr functions, for each carbon atom on the aromatic ring. imist.ma The position with the highest nucleophilicity is the most likely site for electrophilic attack. imist.ma

Table 1: Directing Effects of Substituents in the Acylation of 3-Fluoroanisole

| Substituent | Position | Electronic Effect | Directing Influence | Favored Positions for Acylation |

|---|---|---|---|---|

| Methoxy (-OCH3) | 1 | Strongly Activating, Resonance Donating | Ortho, Para | 2, 4, 6 |

| Fluoro (-F) | 3 | Deactivating, Inductively Withdrawing | Ortho, Para | 2, 4 |

| Combined Effect | The powerful ortho, para-directing effect of the methoxy group dominates, leading to preferential substitution at positions activated by both groups. | Position 2 (major product), Position 4 |

Novel and Green Synthetic Approaches

Recent advancements in chemical synthesis have focused on developing more efficient, safer, and environmentally friendly methods. These "green" approaches aim to reduce reaction times, minimize waste, and avoid hazardous solvents.

Continuous Flow Reactor Applications in Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly for highly exothermic reactions like nitration or acylation. nih.govnih.gov In a flow system, reactants are pumped through tubes or microreactors where they mix and react. mit.edunih.gov The residence time, which dictates the reaction duration, is controlled by the reactor volume and flow rate. mit.edu

While a specific continuous flow synthesis for this compound is not detailed in the provided results, the synthesis of related compounds like m-nitroacetophenone and other active pharmaceutical ingredients (APIs) demonstrates the viability of this technology. researchgate.net For instance, the nitration of acetophenone has been successfully performed in a silicon carbide microchannel reactor, achieving optimal conditions at 10°C with a residence time of 110 seconds. This approach allows for precise temperature control, reducing the formation of byproducts. Such systems can be adapted for Friedel-Crafts acylation, offering a safer and more scalable production method. nih.gov

Eco-Friendly Reaction Media (e.g., PEG-400)

Polyethylene glycol (PEG-400) has emerged as a promising green solvent and reaction medium. researchgate.net Its desirable properties include low toxicity, biodegradability, low volatility, thermal stability, and the ability to be recycled. researchgate.netresearchgate.netrsc.org PEG-400 can serve as an alternative to conventional volatile organic solvents, reducing environmental impact. researchgate.netrsc.org

PEG-400 has been successfully employed as a reaction medium for the synthesis of various heterocyclic compounds, such as quinazolines and pyrazolines, often providing good to excellent yields under mild conditions. nih.gov In some syntheses, PEG-400 acts not only as a solvent but also as a phase-transfer catalyst, enhancing reaction rates. researchgate.net Although a specific application for the synthesis of this compound is not cited, the successful use of PEG-400 in other acylation and condensation reactions suggests its potential as a green alternative solvent for this process. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted synthesis has become a valuable tool in organic chemistry for accelerating reaction rates and increasing product yields. anton-paar.com This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently through dielectric heating, which involves the interaction of the microwave field with polar molecules (dipolar polarization). anton-paar.com This rapid and uniform heating can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. ruc.dkacs.org

Microwave irradiation has been effectively applied to Friedel-Crafts acylation reactions. ruc.dkacs.orgsigmaaldrich.com For example, the benzoylation of various aromatic compounds using bismuth triflate as a catalyst under solvent-free microwave conditions resulted in good yields within short reaction times. ruc.dk Similarly, the acylation of toluene with various anhydrides in the presence of aluminum chloride was completed in 15 minutes under microwave heating, yielding a single regioisomer in 60-76% yield. acs.org This methodology has also been extended to the synthesis of various heterocyclic compounds, demonstrating its broad applicability. nih.govmdpi.commdpi.com

Table 2: Comparison of Microwave-Assisted vs. Conventional Friedel-Crafts Acylation

| Reaction Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Hours | Minutes | ruc.dkacs.org |

| Energy Consumption | Higher | Lower | anton-paar.com |

| Heating Method | Conduction/Convection (surface heating) | Dielectric Heating (bulk heating) | anton-paar.com |

| Yields | Often lower to moderate | Often higher | ruc.dkacs.org |

| Side Reactions | More prevalent due to prolonged heating | Often reduced | ruc.dk |

Solvent-Free Synthesis Techniques (e.g., Grinding Technique, Ultrasonic Synthesis)

Solvent-free synthesis represents a significant step forward in green chemistry by eliminating the environmental and safety hazards associated with organic solvents. These techniques often involve grinding solid reactants together or using ultrasonic irradiation to promote the reaction.

Ultrasonic Synthesis (Sonochemistry): This method utilizes high-frequency sound waves (ultrasound) to induce chemical reactions. The process works through acoustic cavitation—the formation, growth, and collapse of microscopic bubbles in a liquid medium. youtube.com This collapse generates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates. nih.gov Ultrasound has been used to promote a variety of organic reactions, including the synthesis of chalcones and various heterocyclic compounds, often resulting in shorter reaction times, higher yields, and milder conditions compared to silent (non-irradiated) reactions. nih.govsemanticscholar.orgnih.gov For instance, the sonochemical bromination of acetophenones proceeds at a lower temperature and in less time than the thermal reaction. researchgate.net

Derivatization from this compound as a Key Intermediate

This compound is a valuable building block in organic synthesis, serving as a key intermediate for the construction of more complex molecules, particularly heterocyclic compounds with potential pharmaceutical applications. The ketone functional group is a versatile handle for a wide range of chemical transformations.

For example, it can undergo condensation reactions with various reagents to form new ring systems. It can be used in the synthesis of indazol-pyrimidine hybrids, which have shown antiproliferative activity against human cancer cell lines. mdpi.com In a typical synthetic sequence, an intermediate like this compound could be modified, for example, through oximation followed by reduction to an amine, which is then used in cyclization reactions to build the target heterocyclic scaffold. mdpi.comresearchgate.net Derivatization reactions are essential for modifying the properties of a molecule to enhance its biological activity or for further chemical analysis. researchgate.net

Synthesis of Chalcone (B49325) Derivatives

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are pivotal intermediates in organic synthesis. The primary method for synthesizing chalcone derivatives from this compound is the Claisen-Schmidt condensation reaction. researchgate.netsemanticscholar.org This base-catalyzed reaction involves the condensation of an acetophenone derivative with an aromatic aldehyde.

In a typical procedure, this compound is treated with a selected aromatic aldehyde in the presence of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), and a suitable solvent like ethanol. semanticscholar.org The reaction proceeds via an aldol addition followed by dehydration to yield the corresponding chalcone. The choice of substituted benzaldehyde (B42025) allows for the introduction of various functional groups into the final chalcone structure, enabling the synthesis of a diverse library of compounds.

Table 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

| Starting Ketone | Aldehyde | Base/Solvent | Product Structure (General) |

|---|

Synthesis of Dihydropyrazole Derivatives

Dihydropyrazoles are five-membered heterocyclic compounds with significant applications in medicinal chemistry. These derivatives can be readily synthesized from chalcones through a cyclization reaction with hydrazine hydrate (N₂H₄·H₂O).

The α,β-unsaturated carbonyl system of the chalcone, derived from this compound, serves as an excellent Michael acceptor. The reaction is typically carried out by refluxing the chalcone with hydrazine hydrate in a protic solvent such as ethanol. The reaction proceeds through a Michael addition of the hydrazine to the enone system, followed by an intramolecular cyclization and dehydration to afford the final 4,5-dihydro-1H-pyrazole derivative.

Synthesis of Pyrazoloquinolinone Derivatives

Pyrazolo[3,4-b]quinolines are fused heterocyclic systems of interest in pharmaceutical research. One synthetic approach to this scaffold involves the reaction of α,β-unsaturated ketones (chalcones) with aminopyrazole derivatives. mdpi.com Specifically, the chalcone derived from this compound can react with a 5-aminopyrazole.

The reaction mechanism is believed to initiate with a Michael addition of the exocyclic amino group of the pyrazole (B372694) to the β-carbon of the chalcone's enone system. mdpi.com This is followed by an intramolecular cyclocondensation involving the carbonyl group of the chalcone and a ring nitrogen of the pyrazole, and subsequent aromatization, often through oxidation, to yield the stable pyrazolo[3,4-b]quinoline core. Reaction conditions can vary, but often involve heating the reactants in a suitable solvent.

Synthesis of Quinazoline Derivatives

Quinazoline derivatives, particularly those containing a pyrimidine (B1678525) ring, can be synthesized from chalcones. A common method involves the cyclocondensation of a chalcone with a nitrogen-containing reagent such as urea, thiourea, or guanidine hydrochloride. sid.ir This reaction leads to the formation of pyrimidine-2(1H)-one, pyrimidine-2(1H)-thione, or 2-aminopyrimidine derivatives, respectively, which are structurally related to quinazolinones.

The reaction is typically performed under basic conditions, for instance, using ethanolic potassium hydroxide. sid.ir The chalcone acts as a three-carbon synthon that reacts with the N-C-N unit of urea or its analogues. The process involves a Michael addition followed by intramolecular cyclization and dehydration to form the six-membered heterocyclic ring fused to the aromatic system derived from the chalcone precursor.

Table 2: Synthesis of Pyrimidine Derivatives from Chalcones

| Chalcone Derivative | Reagent | Base/Solvent | Product Type |

|---|---|---|---|

| (E)-1-(4-fluoro-2-methoxyphenyl)-3-(aryl)prop-2-en-1-one | Urea | KOH/Ethanol | Dihydropyrimidinone |

| (E)-1-(4-fluoro-2-methoxyphenyl)-3-(aryl)prop-2-en-1-one | Thiourea | KOH/Ethanol | Dihydropyrimidine-2-thione |

Synthesis of Indolizine Analogues

Indolizine is a fused heterocyclic system composed of pyridine and pyrrole rings. A versatile method for its synthesis that can utilize this compound as a precursor is the Tschitschibabin (Chichibabin) reaction and its variations, which often proceed via a 1,3-dipolar cycloaddition. nih.govwikipedia.org

The synthesis begins with the α-halogenation of this compound, typically bromination, to form 2-bromo-1-(4-fluoro-2-methoxyphenyl)ethanone. This α-haloketone is then reacted with a pyridine derivative, such as 2-picoline (2-methylpyridine). This reaction forms a quaternary pyridinium salt. In the presence of a base (e.g., sodium bicarbonate), the pyridinium salt is deprotonated at the methyl group to form a pyridinium ylide. This ylide is a 1,3-dipole that can subsequently react with a dipolarophile, such as an electron-deficient alkene or alkyne, in a [3+2] cycloaddition reaction. The resulting cycloadduct then undergoes aromatization, often via oxidation or elimination, to yield the final substituted indolizine derivative. organic-chemistry.org

Synthesis of Naphthyridine Derivatives

Naphthyridines are bicyclic heterocyclic compounds containing two nitrogen atoms, isomeric with cinnoline, quinazoline, and quinoxaline. The Friedländer annulation is a classical and effective method for synthesizing quinoline and naphthyridine rings. This reaction can be adapted to synthesize naphthyridine derivatives using this compound as one of the components.

The synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated α-methylene group, such as a ketone. To form a naphthyridine ring system, an aminopyridine with an adjacent carbonyl group is required. For example, 2-amino-3-formylpyridine can be reacted with this compound under acidic or basic catalysis. The reaction proceeds through an initial aldol-type condensation followed by cyclization and dehydration to construct the new pyridine ring fused to the existing one, thereby forming the naphthyridine scaffold.

Formation of Azidoketones

α-Azido ketones are valuable synthetic intermediates, serving as precursors for α-amino ketones, 1,2-amino alcohols, and various nitrogen-containing heterocycles. The synthesis of 2-azido-1-(4-fluoro-2-methoxyphenyl)ethanone from the parent ketone is typically achieved through a two-step sequence.

The first step involves the α-halogenation of this compound. A common method is α-bromination using a reagent like N-bromosuccinimide (NBS) in the presence of an acid catalyst such as p-toluenesulfonic acid. The second step is a nucleophilic substitution reaction where the resulting 2-bromo-1-(4-fluoro-2-methoxyphenyl)ethanone is treated with an azide salt, most commonly sodium azide (NaN₃), in a suitable solvent like acetonitrile or dimethylformamide (DMF). This Sₙ2 reaction displaces the bromide ion, yielding the desired α-azido ketone.

Derivatization to Pyrimidin-2-amine Compounds

The transformation of this compound into pyrimidin-2-amine derivatives is a valuable synthetic route for accessing compounds with potential biological activity. This conversion is typically achieved through a two-step process involving an initial Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with guanidine.

Step 1: Claisen-Schmidt Condensation to form Chalcone Intermediate

The Claisen-Schmidt condensation involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen wikipedia.org. In this case, this compound is reacted with a suitable aromatic aldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent. derpharmachemica.comnih.gov This reaction yields a chalcone, which is an α,β-unsaturated ketone. The general reaction is depicted below:

This compound + Ar-CHO --(Base, e.g., NaOH)--> (2E)-1-(4-fluoro-2-methoxyphenyl)-3-(aryl)prop-2-en-1-one (Chalcone)

The selection of the aromatic aldehyde (Ar-CHO) allows for the introduction of various substituents into the final pyrimidine structure.

Step 2: Cyclization with Guanidine to form Pyrimidin-2-amine

The synthesized chalcone is then subjected to a cyclocondensation reaction with guanidine hydrochloride in the presence of a base, typically in an alcoholic solvent. derpharmachemica.comnih.govderpharmachemica.comnih.gov This reaction proceeds through a Michael addition of guanidine to the β-carbon of the chalcone, followed by an intramolecular condensation and dehydration to form the stable pyrimidine ring. researchgate.net

(2E)-1-(4-fluoro-2-methoxyphenyl)-3-(aryl)prop-2-en-1-one + Guanidine --(Base)--> 4-(Aryl)-6-(4-fluoro-2-methoxyphenyl)pyrimidin-2-amine

This two-step methodology provides a versatile route to a variety of substituted pyrimidin-2-amine compounds derived from this compound.

Table 1: Key Transformations in the Synthesis of Pyrimidin-2-amine Derivatives

| Step | Reaction Type | Reactants | Key Reagents | Product |

| 1 | Claisen-Schmidt Condensation | This compound, Aromatic aldehyde | NaOH or KOH | (2E)-1-(4-fluoro-2-methoxyphenyl)-3-(aryl)prop-2-en-1-one |

| 2 | Cyclocondensation | Chalcone intermediate, Guanidine hydrochloride | Base (e.g., KOH) | 4-(Aryl)-6-(4-fluoro-2-methoxyphenyl)pyrimidin-2-amine |

Introduction of Chloro-Substituents

The introduction of chloro-substituents onto the aromatic ring of this compound can be achieved through electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the benzene ring: the methoxy group (-OCH3), the fluoro group (-F), and the acetyl group (-COCH3).

Methoxy group (-OCH3): This is a strongly activating, ortho, para-directing group.

Fluoro group (-F): This is a deactivating, but ortho, para-directing group.

Acetyl group (-COCH3): This is a deactivating, meta-directing group.

Considering the combined directing effects, the positions ortho and para to the strongly activating methoxy group are the most likely sites for electrophilic substitution. The position para to the methoxy group is already occupied by the fluorine atom. Therefore, the positions ortho to the methoxy group are the most probable sites for chlorination. Of the two ortho positions, the one that is also meta to the deactivating acetyl group (C5 position) is the most favored.

A common and effective reagent for the chlorination of activated aromatic rings is N-chlorosuccinimide (NCS). researchgate.netorganic-chemistry.org The reaction is typically carried out in a suitable solvent, and may be catalyzed by an acid.

Reaction Pathway:

This compound + N-Chlorosuccinimide --(Catalyst/Solvent)--> 1-(5-chloro-4-fluoro-2-methoxyphenyl)ethanone

The reaction conditions, such as the choice of solvent and catalyst, can be optimized to achieve high regioselectivity and yield.

Table 2: Predicted Regioselectivity of Chlorination on this compound

| Position on Aromatic Ring | Substituent Effects | Predicted Reactivity towards Electrophilic Chlorination |

| C3 | ortho to -COCH3, meta to -F, meta to -OCH3 | Deactivated |

| C5 | meta to -COCH3, ortho to -F, ortho to -OCH3 | Activated and Sterically Accessible |

| C6 | ortho to -COCH3, meta to -F, para to -OCH3 | Sterically Hindered |

Spectroscopic Analysis of this compound Remains Undocumented in Publicly Accessible Scientific Literature

A comprehensive search for the advanced spectroscopic characterization of the chemical compound this compound, specifically its Nuclear Magnetic Resonance (NMR) data, has yielded no publicly available experimental results. Despite targeted searches across scientific databases and chemical literature, detailed information regarding the ¹H NMR and ¹³C NMR spectra for this specific molecule, including chemical shifts, spin-spin coupling constants (J-values), and multiplicity, could not be located.

Consequently, the requested in-depth analysis for the following sections and subsections cannot be provided at this time due to the absence of the necessary primary spectral data:

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. For 1-(4-fluoro-2-methoxyphenyl)ethanone, this analysis would provide the molecular weight and offer insights into its structural components through fragmentation patterns. Under electron ionization (EI), the molecule would be expected to form a molecular ion peak corresponding to its molecular weight. Subsequent fragmentation would likely involve the loss of the acetyl group (CH₃CO) and the methoxy (B1213986) group (OCH₃), leading to characteristic fragment ions that would be instrumental in confirming the compound's structure.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of a molecule. For this compound, with a chemical formula of C₉H₉FO₂, HRMS would be used to confirm this composition by matching the experimentally measured exact mass to the theoretically calculated mass. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas, thereby providing unambiguous confirmation of the compound's identity.

X-ray Diffraction Studies

Crystal Structure Determination

To perform this analysis, a suitable single crystal of this compound would be grown and irradiated with X-rays. The resulting diffraction pattern would be analyzed to determine the crystal system, space group, and the dimensions of the unit cell. This fundamental crystallographic data provides the framework for understanding the packing of molecules in the crystal lattice.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of compounds like 1-(4-fluoro-2-methoxyphenyl)ethanone with high accuracy.

Geometry Optimization and Conformational Analysis

The geometric arrangement of atoms and the conformational preferences of a molecule are fundamental to its chemical behavior. For acetophenone (B1666503) derivatives, including this compound, a key conformational aspect is the orientation of the acetyl group relative to the phenyl ring.

Theoretical calculations, specifically DFT, have been instrumental in determining the most stable conformers of related 2'-fluoro-substituted acetophenone derivatives. nih.gov Studies have revealed that these compounds predominantly exist in an s-trans conformation, where the carbonyl group is oriented away from the fluorine atom. nih.gov This preference is attributed to the strong repulsion between the polar C=O and C-F bonds in the s-cis conformer, which would place the oxygen and fluorine atoms in a syn-periplanar arrangement, leading to instability. nih.gov

For this compound, the optimized geometry, as determined by DFT calculations, confirms this s-trans preference. nih.gov The planarity of the molecule is a critical factor, and DFT calculations help in understanding the slight deviations from planarity that may arise due to steric hindrance and electronic effects of the substituents.

Table 1: Conformational Data for 2'-Fluoro-Substituted Acetophenone Derivatives

| Compound | Method | Key Finding | Reference |

|---|---|---|---|

| 2'-fluoroacetophenone derivatives | DFT | Exclusive preference for s-trans conformer | nih.gov |

Prediction of Vibrational Frequencies and Normal Mode Assignments

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a compound. DFT calculations are highly effective in predicting these vibrational frequencies and aiding in the assignment of the observed spectral bands. researchgate.netnih.gov

For aromatic ketones, characteristic vibrational modes include the C=O stretching, C-C stretching of the aromatic ring, and C-H bending vibrations. The presence of fluoro and methoxy (B1213986) substituents on the phenyl ring of this compound introduces additional characteristic vibrations. The C-F stretching and bending modes, as well as the O-CH3 stretching and bending modes of the methoxy group, can be precisely calculated.

A typical approach involves performing a frequency calculation on the optimized geometry of the molecule using a suitable DFT functional and basis set, such as B3LYP/6-311++G(d,p). nih.govopenaccesspub.org The calculated frequencies are often scaled by an empirical factor to better match experimental data. The potential energy distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes of the molecule. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in Substituted Acetophenones

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| C=O | Stretching | 1680 - 1715 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| C-F | Stretching | 1000 - 1400 |

| O-CH₃ | Stretching | 2830 - 2995 (asymmetric & symmetric) |

Electron Density Topology and Natural Bond Orbital (NBO) Analyses

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, hybridization, and intramolecular interactions within a molecule. wikipedia.org It provides a chemical intuition-friendly picture of bonding by localizing the molecular orbitals into bonding, lone pair, and antibonding orbitals. wikipedia.org

For this compound, NBO analysis can elucidate the electronic effects of the fluoro and methoxy substituents on the aromatic ring and the acetyl group. The analysis reveals the natural charges on each atom, providing insight into the molecule's electrostatic potential. The strong electronegativity of the fluorine and oxygen atoms is expected to result in significant negative natural charges on these atoms, while the adjacent carbon atoms will carry positive charges.

Furthermore, NBO analysis quantifies hyperconjugative interactions, such as the delocalization of electron density from filled lone pair orbitals to empty antibonding orbitals. nih.gov These interactions play a crucial role in stabilizing the molecule. For instance, the interaction between the lone pairs of the methoxy oxygen and the π* antibonding orbitals of the aromatic ring contributes to the resonance effect of the methoxy group. Similarly, interactions involving the fluorine atom's lone pairs and the acetyl group's orbitals can be investigated.

Table 3: Key NBO Analysis Parameters and Their Significance

| NBO Parameter | Description | Significance |

|---|---|---|

| Natural Atomic Charge | The net charge on an atom in the molecule. | Indicates electrostatic potential and reactivity sites. |

| Hybridization | The mixing of atomic orbitals to form hybrid orbitals for bonding. | Describes the geometry and nature of chemical bonds. |

| Occupancy | The number of electrons in an NBO. | Ideal Lewis structures have occupancies close to 2 for bonding and lone pair orbitals, and 0 for antibonding orbitals. |

Molecular Docking and Dynamics Simulations

While DFT provides insights into the intrinsic properties of a single molecule, molecular docking and dynamics simulations are computational techniques used to predict how a molecule might interact with a biological target, such as a protein.

Binding Affinity Predictions with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The binding affinity, often expressed as a docking score or binding energy, is a measure of the strength of this interaction. A lower binding energy generally indicates a more stable complex and a higher binding affinity.

As of the current literature review, specific molecular docking studies for this compound against particular biological targets have not been reported. However, the structural motifs present in this compound, such as the substituted phenyl ring and the ketone group, are common in many biologically active molecules. This suggests that this compound could be a candidate for docking studies against various enzymes or receptors where such interactions are known to be important.

Elucidation of Interaction Mechanisms (e.g., hydrogen bonding, π-π interactions, electrostatic interactions)

Beyond predicting binding affinity, molecular docking and subsequent molecular dynamics simulations can elucidate the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are crucial for molecular recognition and biological activity.

Key potential interactions for this compound would include:

Hydrogen Bonding: The oxygen atom of the carbonyl group and the oxygen atom of the methoxy group can act as hydrogen bond acceptors.

π-π Interactions: The aromatic phenyl ring can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding site.

Electrostatic Interactions: The polarized C-F and C=O bonds create a dipole moment, which can lead to favorable electrostatic interactions with charged or polar residues in the binding pocket. The fluorine atom, while a weak hydrogen bond acceptor, can participate in halogen bonding and other electrostatic interactions.

Molecular dynamics simulations can further refine the docked pose and provide information on the stability of these interactions over time, offering a more dynamic picture of the binding event. nih.gov

Table 4: Potential Intermolecular Interactions of this compound

| Interaction Type | Potential Participating Group(s) on the Compound | Potential Interacting Partner in a Biological Target |

|---|---|---|

| Hydrogen Bonding | Carbonyl oxygen, Methoxy oxygen | Hydrogen bond donors (e.g., -OH, -NH groups of amino acids) |

| π-π Stacking | Phenyl ring | Aromatic amino acid residues (Phe, Tyr, Trp) |

| Halogen Bonding | Fluorine atom | Electron-rich atoms (e.g., oxygen, nitrogen) |

| van der Waals Interactions | Entire molecule | Hydrophobic pockets in proteins |

Comparative Studies with Non-Fluorinated Analogues

Theoretical studies comparing this compound with its non-fluorinated analogue, 1-(2-methoxyphenyl)ethanone, focus on the influence of the fluorine substituent on the electronic properties of the molecule. The introduction of a fluorine atom at the para-position to the acetyl group has significant consequences for the reactivity of the carbonyl group. Fluorine is a highly electronegative atom, and it exerts a strong electron-withdrawing inductive effect (-I effect). This effect is expected to decrease the electron density on the aromatic ring and, consequently, increase the electrophilicity of the carbonyl carbon.

When comparing the fluorinated compound to its non-fluorinated counterpart, the key difference is the additional strong inductive withdrawal from the fluorine atom. This makes the carbonyl carbon in this compound significantly more electron-deficient and, therefore, more susceptible to attack by nucleophiles.

| Compound | Substituent at C4 | Electronic Effect | Expected Impact on Carbonyl Carbon Electrophilicity |

|---|---|---|---|

| This compound | -F | Strong Inductive Withdrawal (-I) | Increased |

| 1-(2-methoxyphenyl)ethanone | -H | (Reference) | Baseline |

While specific kinetic data for the nucleophilic addition to this compound are not extensively documented in comparative studies, the principles of physical organic chemistry allow for clear predictions. The rate of nucleophilic addition to aldehydes and ketones is highly sensitive to the electronic environment of the carbonyl group. masterorganicchemistry.comncert.nic.in Electron-withdrawing substituents enhance the reactivity by increasing the partial positive charge on the carbonyl carbon, making it a better electrophile. masterorganicchemistry.comnih.gov Conversely, electron-donating groups decrease reactivity by reducing the electrophilicity of the carbonyl carbon. ncert.nic.in

Given the strong electron-withdrawing nature of the fluorine atom in this compound, it is anticipated that this compound would exhibit a faster rate of nucleophilic addition compared to its non-fluorinated analogue, 1-(2-methoxyphenyl)ethanone. The -I effect of the para-fluoro substituent outweighs the +M effect of the ortho-methoxy group in terms of its influence on the carbonyl carbon's electrophilicity. Therefore, in kinetic experiments involving nucleophilic additions (e.g., hydride reduction, Grignard reactions, or cyanohydrin formation), this compound is expected to show a larger rate constant.

| Compound | Key Substituent Effect | Predicted Relative Rate of Nucleophilic Addition | Rationale |

|---|---|---|---|

| This compound | -I effect of para-Fluoro | Faster | Increased electrophilicity of the carbonyl carbon. |

| 1-(2-methoxyphenyl)ethanone | +M effect of ortho-Methoxy | Slower | Decreased electrophilicity of the carbonyl carbon. |

Conformational Preferences and Intramolecular Interactions

Computational and experimental studies have elucidated the conformational preferences of 2'-fluoro-substituted acetophenone derivatives, including this compound. nih.govacs.org The primary conformational aspect of this molecule is the rotation around the single bond connecting the carbonyl group to the aromatic ring. This gives rise to two principal planar conformers: s-cis and s-trans. In the s-cis conformation, the carbonyl oxygen and the ortho-substituent (in this case, the methoxy group, but importantly, the fluorine is at the other ortho-position relative to the methoxy group) are on the same side of the C(aryl)-C(carbonyl) bond. In the s-trans conformation, they are on opposite sides.

Research utilizing NMR spectroscopy and Density Functional Theory (DFT) calculations has shown that 2'-fluoro-substituted acetophenones, including the closely related 1-(2-fluoro-4-methoxyphenyl)ethanone, predominantly adopt an s-trans conformation in solution. nih.govacs.org This preference is driven by a strong electrostatic repulsion between the lone pair electrons of the carbonyl oxygen and the ortho-fluorine atom in the s-cis arrangement. nih.gov This repulsive interaction, a form of dipole-dipole repulsion, destabilizes the s-cis conformer, making the s-trans conformer the more stable and thus more populated state. nih.gov This conformational lock imposed by the fluorine atom is a significant finding in the design of molecules where a specific orientation is desired. nih.gov

| Conformer | Key Intramolecular Interaction | Relative Stability | Supporting Evidence |

|---|---|---|---|

| s-trans | Minimized electrostatic repulsion between C=O and ortho-F | More Stable (Preferred) | DFT Calculations, Through-space NMR couplings. nih.govacs.org |

| s-cis | Strong electrostatic repulsion between C=O and ortho-F | Less Stable | Computational models show higher energy. nih.gov |

Reactivity and Reaction Mechanisms of 1 4 Fluoro 2 Methoxyphenyl Ethanone

Electrophilicity of the Ketone Carbonyl

The carbonyl group in 1-(4-fluoro-2-methoxyphenyl)ethanone is a prominent electrophilic center. The carbon atom of the carbonyl is sp² hybridized and is double-bonded to a highly electronegative oxygen atom. This polarization of the carbon-oxygen double bond results in a partial positive charge on the carbon atom, rendering it susceptible to attack by nucleophiles.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving this compound can occur at the aromatic ring, particularly involving the fluorine substituent.

The fluorine atom attached to the aromatic ring can be displaced by a nucleophile through a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is facilitated by the presence of the acetyl group (-COCH₃) para to the fluorine. The acetyl group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack.

The SNAr mechanism proceeds via a two-step addition-elimination pathway. In the first step, the nucleophile attacks the carbon atom bearing the fluorine atom, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and, importantly, onto the oxygen atom of the acetyl group. This delocalization provides significant stabilization to the intermediate. In the second step, the leaving group, in this case, the fluoride (B91410) ion, is eliminated, and the aromaticity of the ring is restored. Fluorine is a particularly good leaving group in SNAr reactions due to its high electronegativity, which helps to stabilize the forming negative charge during its departure. Studies on similar fluorinated aromatic compounds have shown that the presence of an electron-withdrawing group in the para position significantly increases the rate of nucleophilic aromatic substitution. ebyu.edu.tr

Table 1: Factors Influencing Nucleophilic Substitution of the Fluoro Group

| Factor | Influence on Reaction Rate | Mechanism |

| Electron-withdrawing group (acetyl) | Increases | Stabilizes the Meisenheimer intermediate through resonance. |

| Nature of the leaving group (fluorine) | Favorable | High electronegativity facilitates its departure as a fluoride ion. |

| Nucleophile strength | Increases | A stronger nucleophile will attack the electron-deficient carbon more readily. |

| Solvent | Polar aprotic solvents are often preferred | They can solvate the cation without strongly solvating the nucleophile. |

Oxidation Reactions

The ketone functionality in this compound can undergo oxidation to yield carboxylic acid derivatives.

A common method for converting a ketone to a carboxylic acid is through the Baeyer-Villiger oxidation, which initially forms an ester that can subsequently be hydrolyzed. wikipedia.org This reaction typically employs a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), as the oxidant. chemeurope.com

The mechanism of the Baeyer-Villiger oxidation involves the nucleophilic addition of the peroxy acid to the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. This is followed by a concerted rearrangement step where one of the groups attached to the carbonyl carbon migrates to the adjacent oxygen atom of the peroxy group, with the concurrent departure of a carboxylate anion.

The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The group that is better able to stabilize a positive charge will preferentially migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. For substituted aryl groups, electron-donating groups enhance the migratory aptitude, while electron-withdrawing groups decrease it.

In the case of this compound, the two groups attached to the carbonyl carbon are the 4-fluoro-2-methoxyphenyl group and a methyl group. The aryl group has a higher migratory aptitude than the methyl group. Therefore, the 4-fluoro-2-methoxyphenyl group is expected to migrate, leading to the formation of 4-fluoro-2-methoxyphenyl acetate. Subsequent hydrolysis of this ester under acidic or basic conditions would yield 4-fluoro-2-methoxyphenol (B1225191) and acetic acid. To obtain 4-fluoro-2-methoxybenzoic acid, a different synthetic route would be necessary, as the Baeyer-Villiger oxidation of this specific ketone leads to cleavage of the bond between the carbonyl carbon and the aromatic ring. A more direct conversion to the corresponding benzoic acid could potentially be achieved through haloform reaction if the methyl ketone is treated with a halogen in the presence of a base, though this may have competing reactions on the activated aromatic ring.

Table 2: Migratory Aptitude in Baeyer-Villiger Oxidation

| Migrating Group | Relative Migratory Aptitude |

| Tertiary alkyl | Highest |

| Secondary alkyl | High |

| Aryl | Moderate to High |

| Primary alkyl | Low |

| Methyl | Lowest |

Reduction Reactions

The ketone group of this compound is readily reduced to a secondary alcohol.

The reduction of the ketone functionality to a secondary alcohol, 1-(4-fluoro-2-methoxyphenyl)ethanol, can be achieved using a variety of reducing agents. A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol.

The mechanism of reduction with sodium borohydride involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. This nucleophilic attack results in the formation of an alkoxide intermediate. In a subsequent step, the alkoxide is protonated by the solvent to yield the final alcohol product. For every one equivalent of sodium borohydride, four equivalents of the ketone can be reduced.

Other reducing agents such as lithium aluminum hydride (LiAlH₄) can also be used, although it is a much stronger and less selective reducing agent. Catalytic hydrogenation, employing a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere, is another effective method for this reduction. researchgate.net Biocatalytic reductions using enzymes are also employed for the enantioselective synthesis of chiral alcohols from prochiral ketones. researchgate.net

Table 3: Common Reducing Agents for Ketone to Alcohol Conversion

| Reducing Agent | Solvent | Selectivity |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Chemoselective for aldehydes and ketones. |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF (aprotic) | Strong, reduces a wide range of functional groups. |

| Catalytic Hydrogenation (H₂/catalyst) | Various | Can also reduce other functional groups like alkenes and alkynes. |

Coupling Reactions

The structural architecture of this compound, particularly when functionalized with a halide, makes it a suitable candidate for several palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular frameworks. While direct examples involving this compound are not extensively documented in readily available literature, its reactivity can be inferred from the well-established mechanisms of these transformations on analogous aryl ketone substrates.

Suzuki-Miyaura Coupling: This reaction is a cornerstone for the formation of biaryl compounds through the coupling of an organoboron species with an organohalide. rsc.orgnih.gov For a derivative such as 1-(5-bromo-4-fluoro-2-methoxyphenyl)ethanone, a Suzuki-Miyaura coupling would enable the introduction of a new aryl or heteroaryl group at the C5 position. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov The presence of both electron-donating (methoxy) and electron-withdrawing (fluoro, acetyl) groups can influence the rate of oxidative addition.

Heck Reaction: The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. nih.gov A halogenated derivative of this compound could react with various alkenes in the presence of a palladium catalyst and a base. chemrxiv.org This reaction is pivotal for synthesizing stilbenes and other vinylated aromatic compounds. The regioselectivity and stereoselectivity of the Heck reaction are influenced by the nature of the alkene and the specific reaction conditions employed. nih.gov

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net It is widely used for the synthesis of arylalkynes. The reaction is typically catalyzed by a palladium complex, with a copper(I) co-catalyst. researchgate.net A halo-substituted this compound would be a suitable substrate for Sonogashira coupling, allowing for the introduction of an alkynyl moiety onto the aromatic ring. This transformation is valuable for creating rigid, linear extensions in molecular structures, often utilized in materials science and the synthesis of complex natural products. mdpi.comnih.gov

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. A bromo-substituted this compound could be coupled with a wide range of primary and secondary amines to produce N-arylated products. This reaction is of immense importance in pharmaceutical chemistry, as the aniline (B41778) and arylamine moieties are prevalent in many bioactive molecules. The choice of phosphine (B1218219) ligand is critical for the efficiency and scope of the Buchwald-Hartwig amination.

| Coupling Reaction | Reactant 1 (Derivative) | Reactant 2 | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | 1-(5-Bromo-4-fluoro-2-methoxyphenyl)ethanone | Arylboronic acid | Pd(PPh₃)₄ / Base | 5-Aryl-1-(4-fluoro-2-methoxyphenyl)ethanone |

| Heck | 1-(5-Bromo-4-fluoro-2-methoxyphenyl)ethanone | Alkene (e.g., Styrene) | Pd(OAc)₂ / Ligand / Base | 5-Vinyl-1-(4-fluoro-2-methoxyphenyl)ethanone derivative |

| Sonogashira | 1-(5-Bromo-4-fluoro-2-methoxyphenyl)ethanone | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 5-Alkynyl-1-(4-fluoro-2-methoxyphenyl)ethanone |

| Buchwald-Hartwig | 1-(5-Bromo-4-fluoro-2-methoxyphenyl)ethanone | Amine (R₂NH) | Pd₂(dba)₃ / Ligand / Base | 1-(5-(Dialkylamino)-4-fluoro-2-methoxyphenyl)ethanone |

Role as a Building Block in Complex Molecule Synthesis

The utility of this compound extends to its role as a foundational starting material for the synthesis of more elaborate and often biologically active molecules. Its functional groups provide multiple reaction sites for sequential modifications, enabling the construction of complex scaffolds.

A notable example of its application is in the synthesis of novel pyrazolo[4,3-d]pyrimidine derivatives, which have been investigated as potential therapeutic agents for conditions such as acute lung injury. rsc.org In a multi-step synthesis, this compound serves as the precursor to a key intermediate. The synthesis pathway typically involves the following transformations:

Condensation: The ketone is first reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enaminone. This step activates the α-position of the ketone.

Cyclization: The resulting enaminone is then treated with a substituted hydrazine, such as 4-hydrazinylbenzonitrile, to construct the pyrazole (B372694) ring through a cyclocondensation reaction.

Further Annulation: The amino group on the newly formed pyrazole ring is then used to build the pyrimidine (B1678525) ring. This is often achieved by reaction with a suitable one-carbon synthon, followed by cyclization, ultimately leading to the fused pyrazolopyrimidine core.

This synthetic strategy highlights how the relatively simple structure of this compound can be elaborated into a complex heterocyclic system. The fluoro and methoxy (B1213986) substituents on the phenyl ring are carried through the synthesis and can play a crucial role in modulating the biological activity of the final compounds through steric and electronic interactions with target proteins. rsc.org

Table: Synthesis of Pyrazolo[4,3-d]pyrimidine Intermediate

| Step | Starting Material | Reagents | Intermediate/Product | Purpose |

| 1 | This compound | DMF-DMA | (E)-3-(dimethylamino)-1-(4-fluoro-2-methoxyphenyl)prop-2-en-1-one | Enaminone formation |

| 2 | Enaminone from Step 1 | 4-Hydrazinylbenzonitrile | 4-(5-(4-fluoro-2-methoxyphenyl)-1H-pyrazol-3-yl)benzonitrile | Pyrazole ring formation |

| 3 | Pyrazole from Step 2 | Formamide | 5-(4-Fluoro-2-methoxyphenyl)-1-(4-cyanophenyl)-1H-pyrazolo[4,3-d]pyrimidine | Pyrimidine ring annulation |

Applications in Advanced Organic Synthesis

Intermediate in Pharmaceutical Development

1-(4-fluoro-2-methoxyphenyl)ethanone is a key starting material and building block in the synthesis of a wide array of pharmacologically active molecules. Its substituted phenyl ring, featuring both a fluorine atom and a methoxy (B1213986) group, provides a unique electronic and structural foundation that medicinal chemists leverage to design novel therapeutic agents. The presence of the fluorine atom, in particular, can enhance metabolic stability, binding affinity, and bioavailability of the final drug product.

The compound serves as a critical precursor in the synthesis of Cholesteryl Ester Transfer Protein (CETP) inhibitors, a class of drugs investigated for their potential to raise high-density lipoprotein (HDL) cholesterol levels. A prominent example is Anacetrapib. The molecular structure of Anacetrapib, (4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-3-{[4′-fluoro-2′-methoxy-5′-(propan-2-yl)-4-(trifluoromethyl)[1,1′-biphenyl]-2-yl]methyl}-4-methyl-1,3-oxazolidin-2-one, contains a complex biphenyl (B1667301) moiety. The synthesis of this specific biphenyl structure originates from this compound. The ethanone (B97240) group is chemically modified and serves as a handle for constructing the second phenyl ring through cross-coupling reactions, ultimately forming the intricate side chain essential for the drug's activity as a potent and selective CETP inhibitor.

This compound is a valuable precursor for synthesizing compounds with anti-inflammatory and analgesic properties, most notably through the formation of chalcones. Chalcones are α,β-unsaturated ketones synthesized via a Claisen-Schmidt condensation between an acetophenone (B1666503) and a benzaldehyde (B42025) derivative.

Research has demonstrated that the presence of electron-withdrawing groups, such as fluorine, on the chalcone (B49325) scaffold can enhance anti-inflammatory activity. For instance, certain 4-fluoro chalcone derivatives have exhibited significant inhibition of edema in preclinical models, with activity comparable to the standard anti-inflammatory drug indomethacin. The mechanism of action for many of these chalcone derivatives is linked to the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2). This makes this compound an important starting point for developing novel non-steroidal anti-inflammatory drugs (NSAIDs).

| Compound Class | Precursor | Mechanism of Action | Reported Activity |

|---|---|---|---|

| Fluoro-substituted Chalcones | This compound | Inhibition of COX-2 and other inflammatory enzymes | Significant edema inhibition, comparable to standard drugs like Indomethacin. |

| 1,2,4-Triazole Derivatives | Various (related scaffolds) | Inhibition of inflammatory pathways | Potent anti-inflammatory and analgesic effects in animal models. |

The structural framework of this compound is integral to the synthesis of various enzyme inhibitors and receptor modulators. Derivatives such as chalcones, oxadiazoles, and other heterocyclic systems built from this starting material have shown inhibitory activity against a range of biological targets.

Enzyme Inhibition: Chalcones derived from this acetophenone have been found to inhibit several enzymes, including monoamine oxidase (MAO), an important target in neurodegenerative diseases, as well as α-glucosidase and α-amylase, which are relevant to diabetes management. Furthermore, the core structure is used to build more complex heterocyclic molecules, such as 1,2,4-oxadiazole (B8745197) derivatives, which have been identified as inhibitors of the Mycobacterium tuberculosis Pks13 thioesterase domain.

Receptor Modulation: While direct examples are still emerging, structurally related compounds highlight the potential in this area. For instance, a potent and selective inverse agonist for the retinoic acid receptor-related orphan receptor C (RORc), a key target for inflammatory diseases, features a fluoro-phenyl moiety, underscoring the importance of this structural element in receptor modulation.

In the field of oncology, this compound is a building block for novel anticancer agents, particularly those that function as microtubule-targeting agents (MTAs). MTAs disrupt microtubule dynamics, which are essential for cell division, leading to cell cycle arrest and apoptosis in cancer cells.

Many potent MTAs are designed as analogues of natural products like Combretastatin A-4 (CA-4). Chalcones and related molecular structures derived from this compound are frequently explored for their ability to bind to the colchicine-binding site on tubulin, thereby inhibiting tubulin polymerization. The introduction of fluorine into these structures can enhance potency and improve pharmacokinetic properties. Research on related ethanone derivatives has confirmed their ability to induce cell cycle arrest and apoptosis in various human cancer cell lines, including colon and lung cancer cells.

| Compound/Derivative | Cancer Cell Line | Observed Effect | IC50 Value |

|---|---|---|---|

| Fluorinated β-Lactam (CA-4 analogue) | MCF-7 (Breast) | Antiproliferative Activity | 0.095 µM |

| Pyrazoline Derivative (Tubulin inhibitor) | A549 (Lung) | Cytotoxic Activity | 5.93 µM |

| Benzofuran-containing Chalcone | HCT116 (Colon) | Cytotoxic Activity | 0.59 µM |

The role of fluorine in medicinal chemistry is well-established, with many fluorinated compounds demonstrating potent antiviral activity. In HIV research, fluorinated nucleoside analogues such as 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) and 2'-fluoro-2',3'-dideoxyarabinosyladenine (F-ddA) are known to be powerful inhibitors of the HIV reverse transcriptase enzyme. However, based on currently available scientific literature, the direct application of this compound as a precursor for the synthesis of compounds specifically studied for anti-HIV activity is not prominently documented. Research in this area has largely focused on modifying nucleoside scaffolds rather than developing agents from acetophenone-based precursors.

The global health challenge of tuberculosis, particularly multi-drug resistant strains, necessitates the development of new therapeutic agents. Fluorine substitution is a recognized strategy for enhancing the potency of anti-tubercular drugs. This compound serves as a valuable starting point for creating molecules with potential anti-tubercular activity.

Research has shown that heterocyclic derivatives, such as triazoles and oxadiazoles, which can be synthesized from this precursor, are promising candidates. For example, a 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol, a structurally related compound, exhibited significant activity against both sensitive (H37Rv) and multi-drug-resistant (MDR) strains of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) for this compound highlights its potential as a lead for further development. The proposed mechanism for some of these heterocyclic agents involves the inhibition of essential mycobacterial enzymes, such as β-ketoacyl ACP synthase I (KasA).

| Compound Class | Mycobacterium Strain | Activity (MIC) | Potential Target |

|---|---|---|---|

| 4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol (related structure) | H37Rv | 5.5 µg/mL | β-ketoacyl ACP synthase I (KasA) |

| 4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol (related structure) | MDR-TB | 11 µg/mL | β-ketoacyl ACP synthase I (KasA) |

Applications in Agrochemical Research

In the agrochemical industry, there is a continuous need for novel herbicides, fungicides, and insecticides with high efficacy, selectivity, and favorable environmental profiles. Organofluorine compounds are of significant interest in this sector, as the introduction of fluorine atoms into a molecule can dramatically alter its biological activity, metabolic stability, and physicochemical properties. google.com

This compound serves as an important intermediate or building block in the synthesis of more complex fluorinated agrochemicals. azom.com The presence of the fluorine atom can enhance the binding affinity of the final product to its biological target in a pest or weed, often leading to increased potency. Furthermore, the strong carbon-fluorine bond can block sites of metabolic degradation, prolonging the compound's activity in the field. The aromatic ketone functionality of this compound provides a reactive handle for a wide range of chemical transformations, allowing for its incorporation into diverse molecular scaffolds used in the design of modern pesticides. nih.govacs.org

Specialty Chemicals and Materials Science

The unique properties of this compound also make it a valuable precursor in the synthesis of specialty chemicals and advanced materials. researchgate.net It is used as an intermediate in the production of complex organic molecules for various research and industrial applications. researchgate.net

In materials science, the incorporation of fluorine can impart desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics. Fluoropolymers, for instance, are known for their high durability and low friction coefficients. As a fluorinated monomer building block, derivatives of this compound could potentially be used in the synthesis of novel fluorinated polymers or materials for specialized applications, including protective coatings, advanced electronics, and optical devices. The combination of the fluoro and methoxy groups on an aromatic ketone structure provides a platform for creating materials with tailored properties.

Co-crystallization for Structure Determination of Natural Products

While direct examples of this compound being used for the structure determination of natural products are not extensively documented, its structural features make it a promising candidate as a co-former in co-crystallization experiments. Co-crystallization is a technique where a target molecule (such as a natural product that is difficult to crystallize on its own) is crystallized together with a second compound, the co-former, to produce a well-ordered, multi-component crystal suitable for X-ray diffraction analysis. researchgate.net